molecular formula C12H19O5P B13697434 Diethyl (2,6-Dimethoxyphenyl)phosphonate

Diethyl (2,6-Dimethoxyphenyl)phosphonate

Cat. No.: B13697434
M. Wt: 274.25 g/mol
InChI Key: UTEDRIVRNMQUML-UHFFFAOYSA-N
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Description

Diethyl (2,6-Dimethoxyphenyl)phosphonate is an organic compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2,6-Dimethoxyphenyl)phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an aryl halide to form the desired phosphonate. This reaction typically requires heating and can be catalyzed by a base .

Another method involves the palladium-catalyzed cross-coupling of dialkylphosphite with aromatic electrophiles. This method is efficient and can be performed under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale Michaelis-Arbuzov reactions due to their simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,6-Dimethoxyphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2,6-Dimethoxyphenyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2,6-dimethoxyphenyl)phosphonate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2,6-Dimethoxyphenyl)phosphonate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic and industrial applications .

Biological Activity

Diethyl (2,6-Dimethoxyphenyl)phosphonate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

This compound can be synthesized through various methods involving the reaction of phosphonic acid derivatives with suitable alcohols. The presence of methoxy groups on the phenyl ring enhances the compound's lipophilicity and may influence its biological activity.

1. Antioxidant Activity

Recent studies have demonstrated that phosphonates exhibit antioxidant properties. For instance, derivatives similar to this compound have shown the ability to scavenge free radicals, thus preventing oxidative damage in biological systems. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

2. Anticancer Properties

Research indicates that this compound and its analogs possess anticancer activity. In vitro studies have revealed cytotoxic effects against various cancer cell lines, including human lung and liver cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Antioxidant Evaluation

A study assessed the antioxidant activity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

Concentration (µg/mL)% DPPH Scavenging
1025
5055
10080

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of this compound were tested on A-549 lung cancer cells. The IC50 value was determined to be approximately 30 µM, indicating promising anticancer activity.

Cell LineIC50 (µM)
A-54930
HL-6045

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways. Its antioxidant properties are linked to the ability to donate electrons and neutralize free radicals. In cancer cells, it may interfere with signaling pathways that control cell growth and apoptosis.

Properties

Molecular Formula

C12H19O5P

Molecular Weight

274.25 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,3-dimethoxybenzene

InChI

InChI=1S/C12H19O5P/c1-5-16-18(13,17-6-2)12-10(14-3)8-7-9-11(12)15-4/h7-9H,5-6H2,1-4H3

InChI Key

UTEDRIVRNMQUML-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC=C1OC)OC)OCC

Origin of Product

United States

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